

Application Note: Investigating the Downstream Signaling Pathways of Carbuterol Hydrochloride

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Compound of Interest

Compound Name: Carbuterol Hydrochloride

Cat. No.: B1198379

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Audience: Researchers, scientists, and drug development professionals.

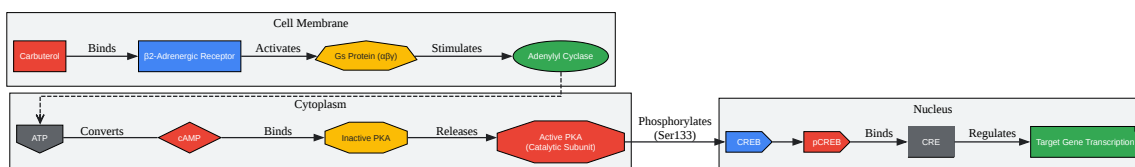
Introduction **Carbuterol Hydrochloride** is a short-acting β 2-adrenergic receptor (β 2-AR) agonist, a class of drugs primarily used for their bronchodilatory effects in treating respiratory conditions like asthma.[1][2] Like other β 2-agonists, Carbuterol exerts its therapeutic effects by activating specific intracellular signaling cascades upon binding to the β 2-AR, which is a G-protein coupled receptor (GPCR).[3][4] Understanding the downstream signaling events is crucial for characterizing its mechanism of action, identifying potential off-target effects, and developing more selective therapeutics.

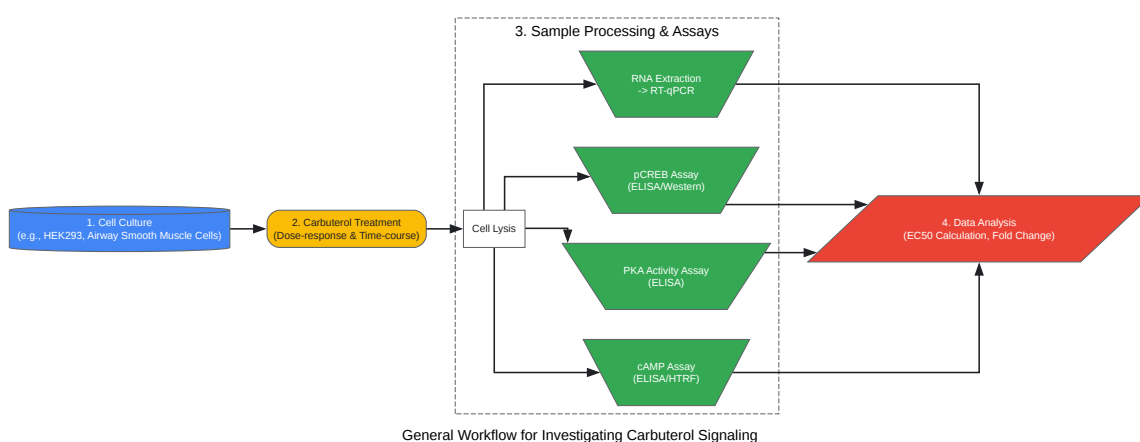
This document provides a comprehensive overview of the primary signaling pathway activated by Carbuterol and detailed protocols for its investigation. The canonical pathway involves the activation of a stimulatory G-protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of Protein Kinase A (PKA), phosphorylation of the cAMP Response Element-Binding protein (CREB), and subsequent modulation of target gene expression.[5][6]

Downstream Signaling Pathway of Carbuterol

Carbuterol binding to the β 2-AR initiates a well-defined signaling cascade. The activated receptor promotes the exchange of GDP for GTP on the α -subunit of the associated Gs protein.[4] The activated G α s-GTP subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[4][7] This rise in intracellular cAMP leads to the activation of PKA, which in turn phosphorylates various downstream targets,

including the transcription factor CREB at the serine 133 residue.[8][9] Phosphorylated CREB (pCREB) recruits co-activators and binds to cAMP Response Elements (CREs) in the promoter regions of specific genes, thereby regulating their transcription.[10][11]





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